2-Hydroxy-1-naphthaldehyde

概要

説明

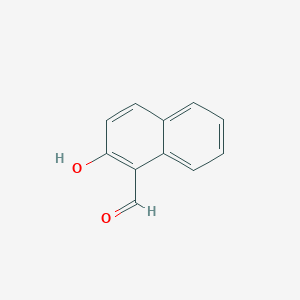

2-Hydroxy-1-naphthaldehyde (CAS 708-06-5) is a hydroxyl-substituted naphthaldehyde with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol . It is characterized by a hydroxyl group at position 2 and an aldehyde group at position 1 of the naphthalene ring. Key physical properties include a melting point of 77–80°C and a boiling point of 185–193°C under reduced pressure (25–27 mmHg) . The compound is soluble in water (40 g/L at 20°C) and is commonly used in organic synthesis, particularly in the preparation of Schiff bases, imine-zwitterions, and coordination complexes . Its applications span antimicrobial agents, polymer analysis (e.g., detecting free amino acid groups via Merrifield-type synthesis), and materials science .

準備方法

合成ルートと反応条件

CFL-137は、さまざまな化学ルートを通じて合成することができます。 一般的な方法の1つは、2-ナフトールとホルムアルデヒドを酸性条件下で反応させて、2-ヒドロキシ-1-ナフタレンアルデヒドを形成させることです . この反応は通常、触媒を必要とし、完全な変換を確実にするために高温で行われます。

工業生産方法

工業的な環境では、CFL-137の生産は、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製手順が含まれており、化合物を純粋な形で得ることが可能です .

化学反応の分析

Schiff Base Formation and Coordination Chemistry

HNL reacts with primary amines to form stable Schiff base ligands through condensation. These ligands exhibit strong chelating capabilities with transition and actinide metals:

Metal Complexation

Schiff bases derived from HNL form stable complexes with metals in 1:1 (M:L) stoichiometry :

| Metal Ion | Complex Color | Melting Point (°C) | Conductivity (S cm² mol⁻¹) |

|---|---|---|---|

| Mn(II) | Light brown | 210–287 | 15–28 |

| Hg(II) | Dark brown | 210–287 | 15–28 |

| Th(IV) | Yellow | — | — |

| U(VI) | Reddish brown | — | — |

-

Analytical Applications :

Photochemical Behavior

HNL exhibits solvent-dependent excited-state proton transfer (ESPT):

-

In hydrocarbon solvents : Intramolecular proton transfer generates a zwitterionic excited state, emitting at ~500 nm .

-

In hydroxylic solvents : Dual emission observed from both neutral (enol) and ionic (keto) states .

-

pH Sensitivity : Emission intensity of ionic species increases with pH, while neutral species dominate under acidic conditions .

Tautomerism and Structural Dynamics

HNL-derived Schiff bases exist in equilibrium between enol-imine and keto-enamine forms:

Supramolecular and Zwitterionic Architectures

HNL forms zwitterions via condensation with sulfonamide derivatives:

-

Example : Reaction with 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide yields a zwitterion stabilized by intramolecular N–H⋯O and C–H⋯O bonds .

-

X-ray Data :

Biological Activity

While HNL itself shows limited antimicrobial activity, its Hg(II) complex inhibits pathogens like Staphylococcus aureus with inhibition zones up to 25.0 ± 0.00 mm .

科学的研究の応用

Chemical Synthesis

Merrifield-Type Synthesis

One of the primary applications of 2-hydroxy-1-naphthaldehyde is in Merrifield-type synthesis, which is utilized to determine free amino acid groups in polymers. This method is critical for analyzing the properties of synthetic and natural polymers in various research contexts .

Schiff Base Formation

this compound is frequently employed to synthesize Schiff bases through condensation reactions with amines. These Schiff bases have been shown to exhibit diverse biological activities, including antibacterial and antitumor properties. For instance, the condensation of this compound with substituted aromatic amines produces zwitterionic compounds that are significant for drug modification .

Pharmaceutical Applications

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals due to its ability to form imine-zwitterion structures, which are crucial for enhancing the pharmacological properties of drugs. Studies have indicated that derivatives of this compound possess hypoglycemic, diuretic, and antithyroid activities .

Material Science

Fluorophores

this compound is recognized as a versatile fluorophore used for the detection of different anions and cations. Its fluorescent properties make it suitable for applications in sensors and imaging techniques within chemical and biological research .

Nanocomposites

Recent studies have explored the modification of iron oxide nanoparticles using this compound to create nanocomposites that serve as effective adsorbents for removing pollutants from water. These nanocomposites demonstrate enhanced adsorption capacities due to the chemical interactions facilitated by the aldehyde group .

Environmental Applications

Adsorption Studies

Research has highlighted the application of this compound-modified materials in environmental remediation. For example, a study demonstrated that nanocomposites made from this compound could effectively adsorb dyes from aqueous solutions, showcasing its potential in wastewater treatment processes .

Table 1: Summary of Applications

Case Studies

-

Zwitterionic Compounds Synthesis

A study focused on synthesizing zwitterionic compounds through the reaction of this compound with various amines. The resulting compounds were characterized using single-crystal X-ray diffraction, confirming their structural integrity and potential biological activity . -

Nanocomposite Adsorbents

Research demonstrated that this compound-modified iron oxide nanoparticles could effectively remove Everzol Black dye from aqueous solutions, indicating its utility in environmental applications and wastewater treatment technologies .

作用機序

CFL-137は、さまざまな癌におけるドライバー変異であるKRasG12C変異を阻害することで効果を発揮します。 この化合物は、変異したKRasの直交性結合部位付近の疎水性スイッチIIポケットにある求核性システイン12(Cys12)に共有結合的に結合します . この結合は、細胞増殖と生存に関与するシグナル伝達経路を阻害し、腫瘍の増殖を抑制します .

類似化合物との比較

1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde

- Structure : Differs from 2-hydroxy-1-naphthaldehyde by the addition of methoxy groups at positions 5 and 6.

- Synthesis : Synthesized via an optimized route with a 73.8% overall yield, utilizing milder reaction conditions compared to traditional methods for naphthaldehyde derivatives .

- Advantages : The dimethoxy groups may enhance electron-donating effects, influencing reactivity in condensation reactions.

8-Hydroxynaphthalene-1-carboxaldehyde

- Structure : A positional isomer with the hydroxyl group at position 8 instead of 2.

- Applications: Limited data in the evidence, but positional isomerism could alter coordination chemistry and biological activity.

This compound Schiff Base Derivatives

- Examples : Ligands derived from condensation with L-histidine, sulfamethazine, or triazines form complexes with metals like Sn(II), Mn(II), and Ru(III) .

- Applications : These complexes exhibit antimicrobial, antitumor, and catalytic activities. For instance, Sn(II) complexes show antioxidant and antifungal properties .

- Comparison : The parent aldehyde (this compound) serves as a versatile precursor, while its derivatives expand functionality through metal coordination and enhanced bioactivity .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| This compound | 708-06-5 | C₁₁H₈O₂ | 77–80 | 185–193 (27 mmHg) | Antimicrobial agents, polymer analysis | WGK 2 (Aquatic hazard) |

| 1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde | Not provided | C₁₃H₁₂O₄ | Not reported | Not reported | Pharmaceutical synthesis (inferred) | No data |

| 8-Hydroxynaphthalene-1-carboxaldehyde | Not provided | C₁₁H₈O₂ | Not reported | Not reported | Materials science (inferred) | No known hazards |

Key Research Findings

- Synthetic Efficiency : 1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde is synthesized with a 73.8% yield under mild conditions, offering cost-effective scalability .

- Antimicrobial Activity : Schiff base derivatives of this compound, such as (E)-1-(((4-chlorophenyl)iminio)methyl)naphthalen-2-olate, demonstrate potent antibacterial and antifungal effects .

- Toxicity : this compound exhibits moderate aquatic toxicity (WGK 2), necessitating careful handling in industrial settings .

生物活性

2-Hydroxy-1-naphthaldehyde (HNL) is a versatile compound known for its significant biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity through a review of various studies, highlighting its synthesis, biological effects, and potential applications.

This compound is an aromatic aldehyde that can form Schiff bases upon reaction with amines. The synthesis of Schiff bases derived from HNL has been extensively studied, revealing their potential as biologically active compounds. For instance, HNL can react with primary amines to produce imines that exhibit diverse biological activities, including antibacterial and antifungal properties .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The following table summarizes the antibacterial and antifungal activities of various Schiff bases synthesized from HNL:

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Antifungal Activity (%) |

|---|---|---|---|

| HNL with L-Histidine | Klebsiella pneumoniae | 20 | 55 |

| HNL with sulfamethazine | Staphylococcus aureus | 22 | 45 |

| HNL with glycine | Escherichia coli | 18 | - |

| HNL with L-alanine | Bacillus subtilis | 20 | - |

| HNL with L-tryptophan | Staphylococcus epidermidis | 18 | - |

The data indicates that Schiff bases derived from HNL demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound derived from L-histidine exhibited the highest antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus .

Case Studies

- Antibacterial Activity : A study evaluated the antimicrobial efficacy of five amino acid Schiff bases derived from HNL against various bacterial strains. The results showed that all compounds displayed moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Another investigation focused on the antifungal properties of these Schiff bases against Candida albicans and other fungal strains. The findings indicated that compounds synthesized from HNL exhibited notable antifungal activity, especially in combination with metal complexes .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The radical scavenging effect was measured using the DPPH assay, where ligands derived from HNL demonstrated high antioxidant potential, particularly the ligand synthesized with sulfamethazine .

The biological activity of this compound is attributed to its ability to form stable metal complexes and its structural features that facilitate interaction with biological targets. The presence of the hydroxyl group enhances its reactivity and ability to stabilize radical species, contributing to its antioxidant capabilities .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Hydroxy-1-naphthaldehyde, and how is purity ensured?

- Methodological Answer : The synthesis of this compound typically involves condensation reactions, such as the reaction of naphthol with chloroform under alkaline conditions. A classic method involves the Gattermann–Koch reaction, yielding the aldehyde group at the ortho position relative to the hydroxyl group . Purity is verified via techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). For instance, monitoring the disappearance of starting materials (e.g., naphthol) using -NMR ensures reaction completion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) highlight risks including skin corrosion (Category 2) and eye irritation (Category 2A). Key precautions include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Spill Management : Collect spills with inert absorbents (e.g., sand) and avoid water flushing to prevent environmental contamination .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural characterization employs:

- Spectroscopy : -NMR (δ ~10–12 ppm for aldehyde protons), IR (stretching bands for C=O at ~1680 cm) .

- Single-crystal X-ray diffraction : Resolves molecular conformation and stacking patterns, critical for understanding aggregation-induced emission (AIE) properties .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination complexes for catalytic applications?

- Methodological Answer : The compound acts as a ligand precursor via its hydroxyl and aldehyde groups. For example:

- Ligand Synthesis : React with hydrazine to form Schiff bases (e.g., N,N-bis(this compound)hydrazine), which coordinate with divalent metal ions (Mn, Fe) .

- Complex Characterization : Magnetic susceptibility measurements and electronic spectroscopy determine metal-ligand charge-transfer properties .

Q. What analytical methods are effective for detecting trace hydrazine impurities using this compound?

- Methodological Answer : A derivatization-based LC-UV method employs this compound (HNA) to form hydrazones with hydrazine. Key steps:

- Derivatization : React HNA with hydrazine (1:1 molar ratio) at pH 3–4.

- Detection : Monitor absorbance at 406/424 nm, achieving a detection limit of 0.25 ppm. This minimizes matrix interference from APIs with UV absorbance <380 nm .

Q. How does the aggregation-induced emission (AIE) property of this compound derivatives arise, and how is it exploited?

- Methodological Answer : AIE in Schiff base derivatives (e.g., azine compounds) arises from restricted intramolecular rotation (RIR) in aggregated states. Methodological insights:

- Synthesis : Condense this compound with hydrazone derivatives.

- Stacking Analysis : X-ray diffraction reveals face-to-face stacking (~3.5 Å) with lateral displacement (~2.1 Å), suppressing π-π interactions and enhancing fluorescence .

Q. How should researchers address contradictory data in toxicological studies of this compound?

- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines):

Literature Screening : Use inclusion criteria (Table B-1) for species (humans/lab mammals), exposure routes (oral/inhalation), and health outcomes (hepatic/renal effects) .

Bias Assessment : Apply tools like Risk of Bias (RoB) ratings to prioritize high-confidence studies .

Data Reconciliation : Use meta-analysis to resolve discrepancies (e.g., dose-response variability in rodent models) .

Q. What strategies optimize this compound-based sensors for anion detection?

- Methodological Answer :

- Sensor Design : Incorporate electron-withdrawing groups (e.g., nitro) to enhance binding affinity for anions like F.

- Mechanistic Validation : Density Functional Theory (DFT) calculations model charge-transfer interactions and validate experimental UV-Vis spectral shifts .

Q. How are environmental exposure risks of this compound assessed in ecotoxicological studies?

- Methodological Answer :

- Bioaccumulation Models : Use log (octanol-water coefficient) to predict environmental partitioning.

- Tiered Testing : Start with Daphnia magna acute toxicity assays (EC), progressing to chronic studies on soil microbiota .

Q. What experimental designs mitigate challenges in studying this compound’s photodegradation pathways?

- Methodological Answer :

- Light Source Calibration : Use xenon arc lamps to simulate solar irradiation (290–800 nm).

- Degradation Byproduct Analysis : Employ GC-MS to identify intermediates (e.g., naphthoquinones) and propose reaction mechanisms .

特性

IUPAC Name |

2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCNERMXRIPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061041 | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

708-06-5 | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。